Cas no 1251617-68-1 (2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide)
![2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide structure](https://ja.kuujia.com/scimg/cas/1251617-68-1x500.png)
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2-(4-fluorophenyl)-N-methyl-6-oxo-N-phenyl-1(6H)-pyrimidineacetamide
- 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide
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- インチ: 1S/C20H15FN4O2/c1-24(17-5-3-2-4-6-17)18(26)13-25-19(14-7-9-16(21)10-8-14)23-12-15(11-22)20(25)27/h2-10,12H,13H2,1H3
- InChIKey: WVFAMUNHOZIIER-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(F)C=C2)N(CC(N(C)C2=CC=CC=C2)=O)C(=O)C(C#N)=CN=1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 508.2±60.0 °C(Predicted)
- 酸性度係数(pKa): 0.42±0.50(Predicted)
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3465-1mg |
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide |
1251617-68-1 | 1mg |
$54.0 | 2023-09-10 |
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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3. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamideに関する追加情報
Introduction to 2-[5-Cyano-2-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]-N-Methyl-N-Phenylacetamide (CAS No. 1251617-68-1)
2-[5-Cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide (CAS No. 1251617-68-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to a class of molecules known for their potential therapeutic applications. The unique structural features of this compound, including the presence of a cyano group, a fluorophenyl substituent, and a dihydropyrimidinone core, make it an intriguing candidate for various biological studies.
The dihydropyrimidinone scaffold is well-known for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of the cyano group and the fluorophenyl
In terms of its chemical structure, 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide is characterized by a central dihydropyrimidinone ring system that is substituted with a cyano group at the C5 position and a fluorophenyl
The synthesis of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide typically involves multistep reactions that include condensation, cyclization, and functional group manipulation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies. For instance, one common synthetic route involves the reaction of 4-fluorobenzaldehyde with urea to form an intermediate dihydropyrimidinone derivative, which is then modified through subsequent steps to introduce the desired substituents. The biological evaluation of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide has revealed promising results in various assays. Studies have shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve multiple pathways, such as induction of apoptosis and inhibition of cell cycle progression. Furthermore, preliminary data suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, which is a highly desirable property for potential anticancer drugs. In addition to its anticancer potential, 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-y l]-N-methyl-N-phe nyla cetamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The pharmacokinetic profile of 2-[5-cyano -2-(4-fl uoro phen yl)-6-o xo -1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide has been studied to assess its suitability for in vivo administration. Preclinical data indicate that this compound exhibits good oral bioavailability and favorable plasma stability. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects. To date, several research groups have reported on the structure/activity relationships (SAR) of 2-[5-cyan o - 2 -(4-f lu oro phen yl ) - 6-o xo - 1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide and its analogs. These studies have identified key structural features that are essential for maintaining or enhancing biological activity. For example, modifications to the fluorophenyl substituent or the introduction of additional functional groups have been shown to significantly impact potency and selectivity. In conclusion, 2-[5-cyan o - 2 -(4-f lu oro phen yl ) - 6-o xo - 1 , 6-di hy dro pyr imi din - 1 - yl ] - N - me th yl - N - phe ny la cet amide (CAS No. 1251617-68-1) represents a promising lead compound with potential applications in cancer therapy and inflammatory disease management. Ongoing research efforts aim to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use. As new insights are gained from preclinical studies and early-stage clinical trials, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available for treating various diseases.
1251617-68-1 (2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-phenylacetamide) 関連製品
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